molecular formula C8H10Cl2N2O B3345671 4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl- CAS No. 108288-02-4

4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-

Cat. No. B3345671
CAS RN: 108288-02-4
M. Wt: 221.08 g/mol
InChI Key: JCUPTUDLHBGJHJ-UHFFFAOYSA-N
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Description

“4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-” is a chemical compound with the molecular formula C8H10Cl2N2O . It is also known by other names such as “2-(3,6-Dichloro-4-pyridazinyl)-2-methyl-1-propanol” and "3,6-Dichloro-β,β-dimethyl-4-pyridazineethanol" .


Synthesis Analysis

The synthesis of pyridazine derivatives, which includes “4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-”, involves several methods. One method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of “4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-” can be analyzed using various spectroscopic techniques. A detailed interpretation of the Infrared and Raman spectra of the molecule can be reported based on potential energy distribution (PED) .


Physical And Chemical Properties Analysis

The average mass of “4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-” is 221.084 Da and the monoisotopic mass is 220.017014 Da .

Safety and Hazards

The safety data sheet for a similar compound, 3,6-Dichloro-4-methylpyridazine, indicates that it may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(3,6-dichloropyridazin-4-yl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O/c1-8(2,4-13)5-3-6(9)11-12-7(5)10/h3,13H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUPTUDLHBGJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073783
Record name 4-Pyridazineethanol, 3,6-dichloro-.beta.,.beta.-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-

CAS RN

108288-02-4
Record name 4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108288024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridazineethanol, 3,6-dichloro-.beta.,.beta.-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 5-liter flask were added 341 g. of 2,2-dimethyl-1,3-propanediol, 500 ml. of water, 223 g. of 3,6-dichloropyridazine, 100 ml. of sulfuric acid in 900 ml. of water and 51 g. of silver nitrate. To the mixture was then added, dropwise, with an insulating mantle around the flask, 600 g. of ammonium persulfate dissolved in 1 liter of water. The addition was carried out in about 20 minutes, while the temperature rose from 33° to 86°. When the addition was complete, the insulating mantle was removed and the flask was placed in a water bath to cool it. When the temperature had reached 40°, 1200 ml. of dichloromethane was added and the mixture was stirred for 10 minutes more and filtered through a polypropylene filter pad. The solids were washed with 500 ml. of dichloromethane, and the layers of the combined filtrate were separated. The aqueous layer was extracted with 1 liter of dichloromethane, and the combined organic layers were extracted with 1 liter of water, and dried over sodium sulfate. The solvent was removed under vacuum, to leave 385 g. of a gummy solid. Most of the solid was removed and dissolved in 1200 ml. of toluene at 85°. It was then cooled to 0° and filtered, and the solids were washed with cold toluene and dried under vacuum to obtain 152 g. of the desired intermediate product, 97% pure by nuclear magnetic resonance analysis, m.p. 133°-136°.
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Synthesis routes and methods II

Procedure details

Ten ml. of water and 0.33 ml. of sulfuric acid were heated to 80°, and to it were added 0.75 g. of 3,6-dichloropyridazine and 2.55 g. of 3-hydroxy-2,2-dimethylpropanaldehyde. Then a solution of 5.7 g. of ammonium persulfate in 15 ml. of water was added dropwise over 10 minutes. The temperature of the mixture reached 100° during the addition. The mixture was stirred for one hour, and then 0.51 g. of the aldehyde and 1.1 g. of ammonium persulfate were added, and the mixture was stirred one hour more at 90°. It was then cooled and extracted twice with 30 ml. portions of dichloromethane. The organic layers were combined, washed with 30 ml. of water and then with 30 ml. of saturated aqueous sodium bicarbonate, and dried with sodium sulfate. The solvent was removed under vacuum to obtain 1.38 g. of oil, which was chromatographed on 100 g. of silica gel, eluting with one liter of 3:7 ethyl acetate:hexane and then with 2:3 ethyl acetate:hexane. The product-containing fractions were combined and evaporated under vacuum to obtain 0.43 g. of the desired product in crude form, about 80% pure by nuclear magnetic resonance analysis. The spectrum, taken in CDCl3 on a 90 mmHz instrument, showed the following characteristic features: δ7.59 (s, 1H); 4.02 (broad s, 3H); 1.46 (s, 6H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-
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4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-
Reactant of Route 3
4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-
Reactant of Route 4
4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-
Reactant of Route 5
4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-
Reactant of Route 6
4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-

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